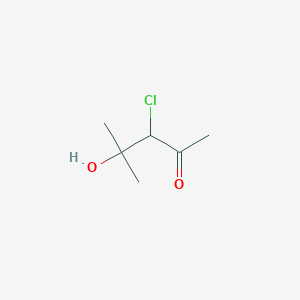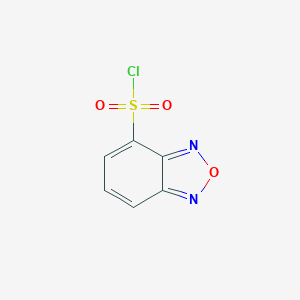
パーフルオロ(2-エトキシエタン)スルホン酸
説明
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is a useful research compound. Its molecular formula is C4HF9O4S and its molecular weight is 316.10 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- パーフルオロ(2-エトキシエタン)スルホン酸は、優れた湿潤特性を持つことから、一般的に界面活性剤として使用されます。これは、表面に対する液体の湿潤挙動を向上させ、コーティングや塗料などの用途に役立ちます。 湿潤能力を向上させることで、これらの材料の耐久性と耐候性を高めるのに役立ちます .
- 半導体産業では、この化合物はフォトリソグラフィーに使用されるフォトレジストの添加剤として機能します。フォトリソグラフィーは、シリコンウェハーにパターンを転写する、半導体製造における重要なプロセスです。 パーフルオロ(2-エトキシエタン)スルホン酸は、堆積プロセス中の膜品質の向上に役立ち、半導体デバイスの性能と信頼性の向上につながります .
- 研究者は、パーフルオロ(2-エトキシエタン)スルホン酸を使用して、他の有機化合物を合成します。たとえば、ポリマーや染料の調製に役割を果たします。 その独特の化学構造により、特定の特性を持つ複雑な有機分子の形成につながる反応に関与することができます .
- スルホン酸基があるため、この化合物は強い酸性を示します。研究者は、燃料電池やバッテリーなどの電気化学システムでの使用を検討しています。 その酸性度は、イオン交換プロセスとプロトン伝導度に影響を与える可能性があり、エネルギー貯蔵および変換デバイスに関連しています .
- パーフルオロ(2-エトキシエタン)スルホン酸中のスルホン酸官能基により、イオン交換膜に適しています。これらの膜は、水浄化、脱塩、燃料電池など、さまざまな用途で不可欠です。 これらは、化学的安定性を維持しながらイオンを選択的に輸送し、パーフルオロ(2-エトキシエタン)スルホン酸はそれらの性能に貢献します .
- 泡の形成が望ましくない産業プロセス(化学製造、食品加工、廃水処理など)では、パーフルオロ(2-エトキシエタン)スルホン酸は消泡剤として機能します。 これは、液気界面の表面張力を下げることで、泡の形成を抑制します .
- この化合物のフルオロカーボン鎖は、低い表面エネルギーと優れた潤滑性を提供します。 これは、潤滑剤として、または特に極限条件(高温、攻撃的な化学物質など)での潤滑剤性能を向上させる添加剤として、用途があります .
- それほど一般的ではありませんが、研究者は生物医学および製薬の文脈でパーフルオロ(2-エトキシエタン)スルホン酸の使用を検討してきました。 その独特の特性は、薬物送達システム、生体材料、または診断アプリケーションに関連する可能性があります .
界面活性剤および湿潤剤
半導体産業
有機合成とポリマー調製
電気化学的用途
イオン交換膜
泡制御および消泡剤
潤滑剤および潤滑剤添加剤
生物医学および製薬研究
要約すると、パーフルオロ(2-エトキシエタン)スルホン酸の汎用性は、材料科学から電気化学まで、さまざまな分野にわたっています。 その独特の化学構造と特性は、科学研究における研究と応用の対象として魅力的です <a aria-label="2: " data-citationid="586f2b76-643f-fbe0-5545-0642e930dabd-65" h="ID=SERP,5015.1" href="
作用機序
Target of Action
Perfluoro(2-ethoxyethane)sulfonic acid, also known as 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic Acid or 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, is a type of perfluoroalkyl substance (PFAS) . Its primary targets are the water and gas phases in a system . The compound’s fluorocarbon chain primarily faces the gas phase, while the sulfonic acid radical faces the water .
Mode of Action
The compound interacts with its targets through weak intermolecular interactions . The interaction energy between the compound and water mainly comes from the hydrogen bonds formed by the oxygen atom in the sulfonic acid group and the hydrogen atom in water molecules .
Pharmacokinetics
The compound’s interaction with water and gas phases suggests it may have unique distribution properties within these systems .
Result of Action
The primary result of the compound’s action is the orientation of its fluorocarbon chain towards the gas phase and its sulfonic acid radical towards the water . This orientation could influence the properties of the system, such as surface tension and viscosity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro(2-ethoxyethane)sulfonic acid. For instance, the compound’s distribution in water/gas systems can reach equilibrium under certain conditions . .
特性
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUAQKOHAABLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379814 | |
| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113507-82-7 | |
| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PFEESA a relevant molecule to study?
A1: PFEESA, also known as perfluoro (2-ethoxyethane) sulfonic acid, has been identified as a potential fluorinated alternative [] in various industrial applications. Its presence as a byproduct in the manufacturing of fluorochemicals raises concerns about its release and accumulation in the environment []. Understanding its behavior and potential impact is crucial due to the persistence and bioaccumulative nature often associated with PFAS compounds.
Q2: How stable is PFEESA against degradation, particularly from reactive species like hydroxyl radicals?
A2: Research suggests that while the sulfonic acid group in PFEESA exhibits high resistance to hydroxyl radical attack, the ether groups within its structure are more susceptible to degradation []. This finding is crucial as it highlights potential degradation pathways for this compound in environmental and biological systems.
Q3: Can computational chemistry help understand PFEESA's behavior?
A3: Yes, molecular dynamics simulations have been employed to study the behavior of PFEESA, specifically its potassium salt (PESK), at the water/gas interface []. These simulations revealed that the fluorocarbon chain of PESK preferentially orients towards the gas phase, while the sulfonic acid group interacts with water molecules []. This information provides valuable insights into its potential distribution and behavior in environmental systems.
Q4: What spectroscopic techniques are useful for studying PFEESA?
A4: Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, has been used to characterize PFEESA []. This technique, combined with Density Functional Theory (DFT) calculations, helps in assigning and understanding the vibrational modes of the molecule and the spectral changes induced by factors like humidity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)

![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)

